6,6-dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride
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Overview
Description
6,6-dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazole ring, making it a part of the pyrrolopyrazine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
6,6-dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
6,6-dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial, antiviral, and antifungal properties.
Medicine: Explored for its potential as a kinase inhibitor and its anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6,6-dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate various biological processes, including inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine derivatives: Known for their antibacterial and antifungal activities.
5H-pyrrolo[2,3-b]pyrazine derivatives: Exhibited more activity on kinase inhibition.
6H-pyrrolo[3,4-b]pyrazine derivatives: Investigated for their antiviral properties.
Uniqueness
6,6-dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride stands out due to its unique structural features and diverse biological activities.
Properties
IUPAC Name |
6,6-dimethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazol-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c1-7(2)5-4(3-9-7)6(8)11-10-5;;/h9H,3H2,1-2H3,(H3,8,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCNFVLAZRBDKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CN1)C(=NN2)N)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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